

Technical Guide: Cyclo-(L-Pro-L-Ile) – Structure, Properties, and Applications

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Compound of Interest

Compound Name: Cyclo-(L-Pro-L-Ile)

CAS No.: 57089-60-8

Cat. No.: B1147803

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Executive Summary

Cyclo-(L-Pro-L-Ile) (C₁₁H₁₈N₂O₂) is a 2,5-diketopiperazine (DKP) derivative formed by the cyclic condensation of L-proline and L-isoleucine.^{[1][2][3]} As a member of the simplest class of cyclic peptides, it exhibits significant biological stability and diverse pharmacological activities. Recently identified as a potent elicitor of plant systemic acquired resistance (SAR) against Pine Wilt Disease, this compound represents a critical scaffold for agricultural biotechnology and drug discovery. This guide provides a comprehensive technical analysis of its chemical architecture, synthesis protocols, and biological mechanisms.

Chemical Identity & Structural Architecture

The core structure of **Cyclo-(L-Pro-L-Ile)** features a rigid six-membered piperazine-2,5-dione ring fused to a pyrrolidine ring (from proline). This bicyclic system constrains the conformational flexibility, often locking the molecule into a "boat" conformation that mimics peptide turns, making it an excellent peptidomimetic scaffold.

Physicochemical Properties Table

Property	Value	Notes
IUPAC Name	(3S,8aS)-3-[(1S)-1-methylpropyl]-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione	Stereochemistry is critical for activity.
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂	
Molecular Weight	210.27 g/mol	
Appearance	Yellowish oil / White solid	Depends on purity and isolation method.
Optical Rotation	(c 0.14, MeOH)	Indicates specific L-L stereoisomer.
Solubility	Methanol, DMSO, Ethanol, Chloroform	Poorly soluble in water.[4]
LogP	-1.1	Moderate lipophilicity, crosses membranes.
H-Bond Donors	1	Amide NH (unless N-alkylated).
H-Bond Acceptors	2	Carbonyl oxygens.

Stereochemistry & Conformation

The biological activity of DKPs is strictly governed by stereochemistry. **Cyclo-(L-Pro-L-Ile)** possesses two chiral centers (excluding the isoleucine side chain):

- C8a (Proline alpha-carbon):S-configuration.
- C3 (Isoleucine alpha-carbon):S-configuration.
- Conformation: The cis-fusion of the proline ring usually forces the DKP ring into a boat conformation. This spatial arrangement is crucial for receptor binding, distinguishing it from its trans (L-Pro-D-Ile) isomer.

Biosynthesis & Natural Occurrence

Cyclo-(L-Pro-L-Ile) is a secondary metabolite produced by various bacteria, including *Bacillus thuringiensis*, *Pseudomonas* species, and marine sponges (*Discodermia calyx*).

Enzymatic Pathway

Unlike linear peptides synthesized by ribosomes, DKPs are often synthesized via:

- Non-Ribosomal Peptide Synthetases (NRPS): Large multi-modular enzymes that activate amino acids as adenylates, couple them, and induce cyclization.
- Cyclodipeptide Synthases (CDPS): A distinct family of tRNA-dependent enzymes that hijack aminoacyl-tRNAs from primary metabolism to form the DKP bond.

Biological Signaling Diagram (Graphviz)



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Caption: Enzymatic biosynthesis pathway of **Cyclo-(L-Pro-L-Ile)** via Non-Ribosomal Peptide Synthetases (NRPS) or Cyclodipeptide Synthases (CDPS).

Synthesis & Production Protocols

Researchers can obtain **Cyclo-(L-Pro-L-Ile)** via natural isolation or chemical synthesis.

Protocol A: Natural Isolation from *Bacillus thuringiensis*

Source: *B. thuringiensis* JCK-1233 culture broth. Target: High-purity natural product for biological assays.

- Culturing: Inoculate *B. thuringiensis* JCK-1233 in Tryptic Soy Broth (TSB). Incubate at 30°C with shaking (150 rpm) for 48–72 hours until OD₆₀₀ reaches ~0.8–1.0.
- Extraction:

- Centrifuge culture to remove cells.
- Partition the supernatant with Dichloromethane (CH_2Cl_2) (1:1 v/v).
- Collect the organic (CH_2Cl_2) layer and evaporate in vacuo at 40°C to yield the crude extract.
- Purification:
 - Step 1 (Silica Gel): Subject crude extract to Silica Gel Column Chromatography.^[2] Elute with a gradient of CH_2Cl_2 :MeOH (100:0 to 0:100).
 - Step 2 (Prep-HPLC): Isolate active fractions using Reverse-Phase HPLC (C18 column).
 - Mobile Phase: MeOH:H₂O (0.1% TFA) gradient (40:60 to 70:30).^[2]
 - Flow Rate: 5 mL/min.
 - Detection: UV 210 nm.
- Validation: Confirm structure via NMR (see Section 5).

Protocol B: Chemical Synthesis (Solution Phase)

Target: Scalable production for SAR studies.

- Coupling: React Boc-L-Pro-OH with L-Ile-OMe using EDC/HOBt in DCM/DMF to form the linear dipeptide Boc-L-Pro-L-Ile-OMe.
- Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group, yielding H-L-Pro-L-Ile-OMe·TFA.
- Cyclization:
 - Dissolve the deprotected salt in 2-butanol or toluene.
 - Add a base (e.g., Triethylamine or N-methylmorpholine) to neutralize the salt.
 - Reflux for 12–24 hours. The heat promotes intramolecular aminolysis (cyclization).

- Work-up: Evaporate solvent. Recrystallize from Ethanol/Ether or purify via silica column to obtain **Cyclo-(L-Pro-L-Ile)**.

Biological Activity & Mechanism of Action[4][5][6] Control of Pine Wilt Disease (PWD)

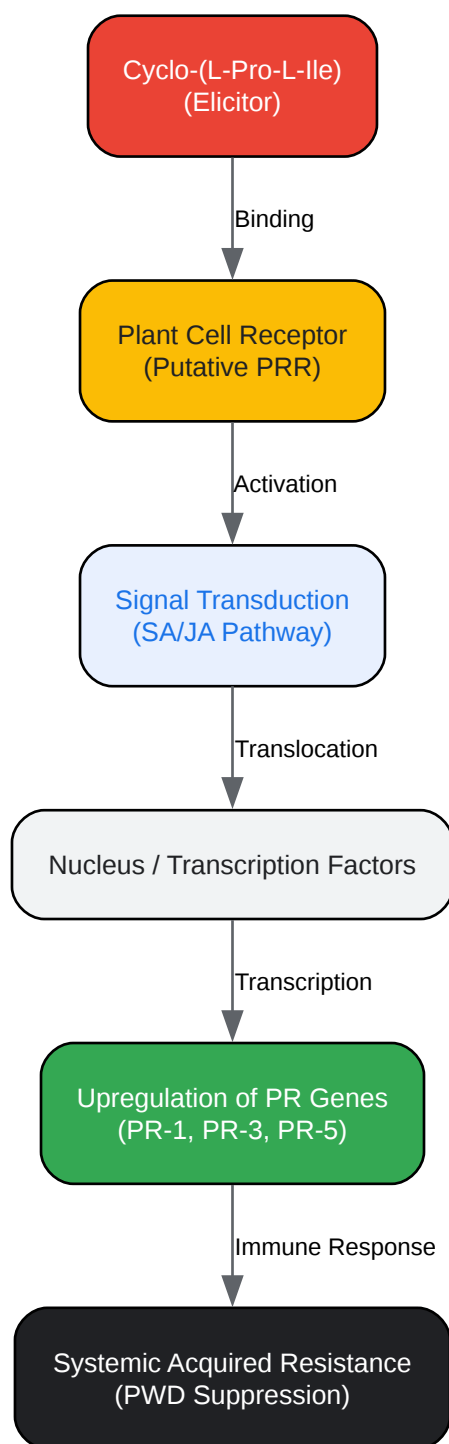
The most definitive application of **Cyclo-(L-Pro-L-Ile)** is its ability to induce systemic resistance in pine trees against the pine wood nematode (*Bursaphelenchus xylophilus*).

- Mechanism: It acts as an elicitor, not a direct nematicide. It triggers the plant's innate immune system.
- Gene Markers: Upregulation of Pathogenesis-Related (PR) genes: PR-1, PR-2, PR-3, PR-4, PR-5, PR-9.
- Phenotype: Induces a "moderate hypersensitive reaction" (HR), preventing the runaway cell death associated with PWD while stopping nematode spread.

Quorum Sensing (QS) Interference

Like many DKPs, **Cyclo-(L-Pro-L-Ile)** can interact with bacterial QS systems (e.g., LuxR-type receptors). It mimics N-acyl homoserine lactones (AHLs), potentially inhibiting biofilm formation and virulence factor production in Gram-negative bacteria.

Mechanism of Action Diagram (Graphviz)



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Caption: Proposed mechanism of action for **Cyclo-(L-Pro-L-Ile)** inducing systemic resistance in plants.

Analytical Characterization (NMR Data)

To validate the identity of synthesized or isolated **Cyclo-(L-Pro-L-Ile)**, compare experimental data against these reference values obtained in Methanol-d4 (

).

¹H NMR Data (500 MHz, CD₃OD)

Position	Shift (ppm)	Multiplicity	Integration	Assignment
H-6	4.22	m	1H	Pro -CH
H-9	4.10	m	1H	Ile -CH
H-3	3.52 - 3.59	m	2H	Pro -CH ₂
H-5	2.34, 1.96	m	2H	Pro -CH ₂
H-10	2.20	m	1H	Ile -CH
H-4	2.04, 1.95	m	2H	Pro -CH ₂
H-11	1.47, 1.34	m	2H	Ile -CH ₂
H-13	1.10	d (Hz)	3H	Ile -CH ₃
H-12	0.96	t (Hz)	3H	Ile -CH ₃

^{13}C NMR Data (125 MHz, CD_3OD)

Position	Shift (ppm)	Assignment
C-7	172.6	Amide Carbonyl (Pro)
C-1	167.6	Amide Carbonyl (Ile)
C-9	61.3	Ile -C
C-6	60.0	Pro -C
C-3	46.2	Pro -C
C-10	37.1	Ile -C
C-5	29.6	Pro -C
C-11	25.5	Ile -C
C-4	23.3	Pro -C
C-13	15.6	Ile -CH ₃
C-12	12.7	Ile -CH ₃

References

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